molecular formula C9H11F2N B2878978 2-(3,5-Difluorophenyl)propan-1-amine CAS No. 1225519-94-7

2-(3,5-Difluorophenyl)propan-1-amine

Cat. No. B2878978
CAS RN: 1225519-94-7
M. Wt: 171.191
InChI Key: YJZOCDWAOXJRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluorophenyl)propan-1-amine is a synthetic compound with the molecular formula C9H11F2N . It has a molecular weight of 171.19 . The compound is structurally similar to amphetamine.


Molecular Structure Analysis

The InChI code for 2-(3,5-Difluorophenyl)propan-1-amine is 1S/C9H11F2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

2-(3,5-Difluorophenyl)propan-1-amine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Corrosion Inhibition

A study by Gao, Liang, and Wang (2007) explored the synthesis of tertiary amines, including derivatives similar to 2-(3,5-Difluorophenyl)propan-1-amine, and their effectiveness as corrosion inhibitors for carbon steel. The research found that these compounds, through protective layer bonding on metal surfaces, significantly retard anodic dissolution, showcasing their potential in corrosion prevention applications (Gao, Liang, & Wang, 2007).

Gas Separation Technologies

Fang, Kita, and Okamoto (2000) developed wholly aromatic hyperbranched polyimides using a triamine monomer for gas separation, underscoring the importance of amine-based compounds in enhancing the efficiency of gas separation processes. Such applications are critical in industrial processes where selective gas permeation is required (Fang, Kita, & Okamoto, 2000).

Material Science and Polymer Research

Jiang et al. (2015) investigated the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides as sustainable alternatives to polyphthalamides. This research highlights the role of amines in the development of high-performance materials with potential commercial interest, especially in the context of sustainability (Jiang et al., 2015).

Fluorinated Compound Synthesis

Buscemi, Pace, Calabrese, Vivona, and Metrangolo (2001) reported on a photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, demonstrating the utility of fluorinated amines in creating compounds with potential applications in drug discovery and material science (Buscemi, Pace, Calabrese, Vivona, & Metrangolo, 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-(3,5-difluorophenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-6(5-12)7-2-8(10)4-9(11)3-7/h2-4,6H,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZOCDWAOXJRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenyl)propan-1-amine

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